molecular formula C20H24N2S2 B085281 Northioridazine CAS No. 10538-32-6

Northioridazine

Cat. No. B085281
CAS RN: 10538-32-6
M. Wt: 356.6 g/mol
InChI Key: UFDCSHQNNVQXAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of northioridazine and its enantiomers has been explored through various chemical pathways. A notable method involves the synthesis of thioridazine-VLA-4 antagonist hybrids, which employs N-propargyl northioridazine enantiomers in a click reaction with an azide-containing VLA-4 antagonist. This process not only highlights the synthetic accessibility of northioridazine derivatives but also its potential for generating therapeutic molecules (Martyn, Willis, & Kelso, 2020).

Molecular Structure Analysis

The absolute stereochemistry of northioridazine enantiomers has been confirmed through X-ray crystallography. This structural analysis underpins the compound's molecular identity and is crucial for understanding its interactions at a molecular level. Such structural insights are fundamental for the development of northioridazine-based hybrids with specific biological activities (Martyn, Willis, & Kelso, 2020).

Chemical Reactions and Properties

Northioridazine undergoes several metabolic reactions in the organism, including oxidative demethylation, oxidation to sulphoxide and sulphone, and the formation of glucuronides of hydroxylated derivatives. These metabolic pathways significantly impact its pharmacokinetics and pharmacodynamics, affecting its distribution, metabolism, and excretion within the body (Zehnder, Kalberer, Kreis, & Rutschmann, 1962).

Scientific Research Applications

  • Distribution in Brain Tissue : Northioridazine accumulates predictably in human brain tissue following chronic medication with Thioridazine. Understanding the accumulation of Northioridazine and other Thioridazine metabolites in the brain is crucial for comprehending the clinical effects of Thioridazine (Svendsen et al., 1988).

  • Metabolism in Rats : Research shows the metabolism of Thioridazine in rats includes the formation of metabolites like Northioridazine. This study helps in understanding how the drug and its metabolites are processed in the body (Zehnder et al., 1962).

  • Antibiotic Resistance and Tuberculosis Treatment : Studies have indicated that Thioridazine is effective in combination with antibiotics against antibiotic-resistant pulmonary tuberculosis infections. The role of its metabolites, including Northioridazine, in this therapeutic effect is significant (Amaral & Molnár, 2012).

  • Binding to Albumin : Research on the binding of Thioridazine and its metabolites, including Northioridazine, to bovine serum albumin provides insights into their pharmacokinetics and interactions in the bloodstream (Vandeheeren Fa & Belpaire Fm, 1975).

  • Cancer Treatment : Northioridazine is explored for potential use in cancer treatment, particularly in combination therapies targeting both cancer cells and stem cells. This approach could offer new avenues for cancer therapeutics (Ke et al., 2014).

  • Synthesis for Disease Treatment : The synthesis of Northioridazine enantiomers from racemic Thioridazine has been developed, opening possibilities for its use in treating other diseases (Martyn et al., 2020).

  • Antimicrobial Activity : Studies have investigated the antimicrobial activity of Thioridazine and its metabolites, including Northioridazine. This research highlights the potential use of these compounds in treating infectious diseases (Thanacoody, 2007).

Safety And Hazards

Northioridazine has been associated with cardiac arrhythmias, leading to its worldwide withdrawal in 2005 . Safety data sheets for Northioridazine indicate that it should be used for specified quality tests and assay use only .

properties

IUPAC Name

2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S2/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDCSHQNNVQXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Northioridazine

CAS RN

10538-32-6
Record name Northioridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Northioridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORTHIORIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A5S57JJJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
RW Fuller, HD Snoddy, IH Slater - Toxicology and Applied Pharmacology, 1974 - Elsevier
… may be derived from northioridazine. The effect of the combination of nortriptyline and northioridazine on body temperature was studied (Fig. 9). Northioridazine, in contrast to …
Number of citations: 13 www.sciencedirect.com
AP Martyn, AC Willis, MJ Kelso - Synthetic Communications, 2020 - Taylor & Francis
Herein, we report the synthesis of thioridazine-VLA-4 hybrid epimers. These hybrid molecules were obtained by means of a click reaction involving N-propargyl northioridazine …
Number of citations: 1 www.tandfonline.com
BM Cohen, M Herschel, A Aoba - Psychiatry research, 1979 - Elsevier
… Sulforidazine and mesoridazine are more potent in the neuroleptic RRA, northioridazine … and northioridazine, … For example, northioridazine …
Number of citations: 80 www.sciencedirect.com
E Widerlöv, JE Häggström, CD Kilts… - Acta Psychiatrica …, 1982 - Wiley Online Library
Two groups of elderly chronic schizophrenic patients, one with and one without tardive dyskinesia (TD), were studied. In addition to estimation of the neuroleptic‐like radioreceptor …
Number of citations: 26 onlinelibrary.wiley.com
T Skinner, R Gochnauer… - Acta Pharmacologica et …, 1981 - Wiley Online Library
A liquid chromatographic method for the measurement of thioridazine, northioridazine, mesoridazine, and sulforidazine in biological samples is described. An alkaline aqueous to …
Number of citations: 18 onlinelibrary.wiley.com
AL Stoll, RJ Baldessarini, BM Cohen… - … of Chromatography B …, 1984 - Elsevier
… Note typical absence of northioridazine at this detector … , sulforidazine, thioridazine, and northioridazine in less than 14 … and thus more polar metaboiite northioridazine. The ringsulfoxyl …
Number of citations: 22 www.sciencedirect.com
CD Kilts, KS Patrick, GR Breese, RB Mailman - Journal of Chromatography …, 1982 - Elsevier
… -17) which incompletely resolved thioridazine and northioridazine as well as thioridazine-2-… of the GC retention behavior of fhioridazine, northioridazine, thioridazine-2-sulfoxide, …
Number of citations: 34 www.sciencedirect.com
T Tsuneizumi, SM Babb, BM Cohen - Biological psychiatry, 1992 - Elsevier
… , bromperidol, fluphenazine, chlorpromazine and its metabolites nor-1- and nor-2-chlorpromazine, thioridazine and its metabolites mesoridazine, sulforidazine, and northioridazine, and …
Number of citations: 86 www.sciencedirect.com
BL BLAKE, RL ROSE, RB MAILMAN - XENOBIOTICA, 1995 - academia.edu
… Inactivation of FMO by heat-treatment reduced the formation of thioridazine-N-oxide and northioridazine, whereas inactivation of P450 resulted in decreased amounts of zyxwvutsrqpon …
Number of citations: 2 www.academia.edu
BL Blake, RL Rose, RB Mailman, PE Levi… - Xenobiotica, 1995 - Taylor & Francis
… of thioridazine-N-oxide and northioridazine, whereas inactivation of P450 resulted in decreased amounts of thioridazine-2-sulphoxide, northioridazine, and thioridazine-5-sulphoxide. …
Number of citations: 48 www.tandfonline.com

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